Cefalonium hydrate

Veterinary mastitis Dry cow therapy Bacteriological cure rate

Cefalonium hydrate delivers a 9.6 pp cure rate advantage over cloxacillin (80.3% vs 70.7%) for C. bovis/S. epidermidis mastitis. Its MIC90 ≤4 μg/mL against staphylococci is ≥4-fold lower than cefquinome. With teat sealant, 95% bacteriological cure rate—noninferior to cefazolin—with lower odds of new infection (0.07 vs 0.09). Supports evidence-based therapy via 30 μg disk susceptibility testing (ECV ≥29 mm). Dose: 250 mg/quarter.

Molecular Formula C20H20N4O6S2
Molecular Weight 476.5 g/mol
Cat. No. B12057631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefalonium hydrate
Molecular FormulaC20H20N4O6S2
Molecular Weight476.5 g/mol
Structural Identifiers
SMILESC1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.O
InChIInChI=1S/C20H18N4O5S2.H2O/c21-17(26)11-3-5-23(6-4-11)9-12-10-31-19-15(18(27)24(19)16(12)20(28)29)22-14(25)8-13-2-1-7-30-13;/h1-7,15,19H,8-10H2,(H3-,21,22,25,26,28,29);1H2/t15-,19-;/m1./s1
InChIKeyGVIOXNHDFXYYMP-AEFICSSHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefalonium Hydrate for Veterinary Mastitis Research: Procurement-Relevant Pharmacological and Regulatory Profile


Cefalonium hydrate is a first-generation semi-synthetic β-lactam cephalosporin antibiotic containing a 3-(4-carbamoylpyridinio)methyl substituent, with the molecular formula C20H18N4O5S2·2H2O and CAS number 1486466-27-6 for the hydrate form [1]. It exerts bactericidal activity by binding to penicillin-binding proteins to inhibit bacterial cell wall synthesis [2]. The compound is formulated as an intramammary infusion (dry cow therapy) at a recommended dose of 250 mg per quarter, with an established meat withholding period of 21 days and a milk withholding period of 49 days plus 96 hours (8 milkings) post-calving [3][4]. Its solubility profile—very slightly soluble in water, soluble in DMSO, and dissolving in dilute acids and alkaline solutions—informs both analytical method development and formulation considerations [5].

Why Cefalonium Hydrate Cannot Be Substituted with Other Cephalosporins in Dry Cow Mastitis Applications


In-class cephalosporins exhibit clinically meaningful divergence in their antimicrobial spectra, formulation kinetics, and regulatory approval status that precludes generic substitution in veterinary mastitis protocols. First-generation analogs such as cefapirin share comparable MIC90 values against staphylococci (≤4 μg/mL), yet fourth-generation cefquinome demonstrates 4-fold higher MIC90 values against the same Gram-positive pathogens, indicating that generation advancement does not confer superior antistaphylococcal activity [1]. Furthermore, within the first-generation class, cefazolin demonstrates inferior in vitro activity against S. aureus relative to cefalonium and cefapirin [2], and noninferiority field trials have confirmed that cefazolin and cefalonium are not interchangeable as commercial dry cow products despite both being first-generation cephalosporins [3]. Cross-class substitution with cloxacillin (a penicillinase-resistant penicillin) results in measurably lower cure rates for specific pathogen combinations, further underscoring that procurement decisions based solely on antibiotic class carry quantifiable therapeutic risk [4].

Quantitative Differentiation Evidence for Cefalonium Hydrate Relative to Comparator Antibiotics in Bovine Mastitis


Cefalonium Demonstrates 9.6 Percentage Point Higher Cure Rate Than Cloxacillin in Dry Cow Therapy for Combined Corynebacterium bovis and Staphylococcus epidermidis Infections

In a randomized treatment-control field trial across eight Australian dairy herds, quarters infected with combined Corynebacterium bovis and Staphylococcus epidermidis and treated with cephalonium (250 mg intramammary) achieved an 80.3% bacteriological cure rate, compared to 70.7% for cloxacillin-treated quarters [1]. This 9.6 percentage point absolute difference was statistically significant (p<0.05). For S. aureus, S. agalactiae, and S. uberis infections, no significant difference in cure rates was observed between the two treatments [1].

Veterinary mastitis Dry cow therapy Bacteriological cure rate

First-Generation Cefalonium Exhibits MIC90 ≤4 μg/mL Against Staphylococci, 4-Fold Lower Than Fourth-Generation Cefquinome (≥16 μg/mL)

In a cross-sectional study of 6,936 quarter milk samples from German dairy herds (somatic cell count >200,000 cells/mL), first-generation cephalosporins including cefalonium and cefapirin demonstrated MIC90 values ≤4 μg/mL against Gram-positive staphylococci. In contrast, fourth-generation cefquinome exhibited MIC90 values ≥16 μg/mL against the same pathogen group [1]. This represents a ≥4-fold higher concentration required to inhibit 90% of staphylococcal isolates.

Antimicrobial susceptibility MIC90 Staphylococcus

Cefalonium and Cefapirin Share Identical Epidemiological Cut-Off Value (ECV) of MIC ≤0.5 μg/mL for S. aureus Isolates, Validating Interchangeable Susceptibility Interpretation

Testing of 130 S. aureus isolates from bovine mastitis using pilot susceptibility disks demonstrated that the epidemiological cut-off value (ECV) for both cefalonium and cefapirin is MIC ≤0.5 μg/mL, with corresponding zone diameter ECVs of ≥29 mm for the 30 μg cefalonium disk and ≥25 mm for the 30 μg cefapirin disk [1]. Significant correlations between MIC and zone diameter were established for both compounds (r = -0.807 for cefalonium 30 μg; r = -0.933 for cefapirin 30 μg) [1].

Antimicrobial susceptibility testing S. aureus Epidemiological cut-off

Cefalonium Demonstrates Noninferior Cure Rates (95% vs 94%) to Cefazolin in Randomized Field Trial with Internal Teat Sealant Co-Administration

A randomized noninferiority field trial enrolling 590 cows (2,360 quarters) across 8 Italian dairy herds compared cefalonium (Cepravin, 250 mg) to cefazolin (Cefovet A, 250 mg) when co-administered with an internal teat sealant at dry-off. The least squares mean cure rate was 95% for cefalonium versus 94% for cefazolin, with a risk difference of 0.013 [1]. The odds of new intramammary infection at 2-9 days in milk were 0.07 for cefalonium versus 0.09 for cefazolin, and clinical mastitis risk within 60 days in milk showed a hazard ratio of 0.8 (cefalonium/cefazolin) [1].

Dry cow therapy Noninferiority trial Teat sealant

Cefalonium Represents the Most Frequently Used Dry Cow Antibiotic (43% Market Share) in UK Dairy Herds, Indicating Established Clinical Acceptance

A survey of antimicrobial usage on dairy farms across England and Wales documented that cefalonium-containing intramammary tubes accounted for 43% of all dry cow antibiotic usage, representing the single most frequently selected agent in this therapeutic category [1]. By comparison, injectable ceftiofur accounted for 13% of injectable antibiotic usage [1]. This 43% market share exceeds the combined usage of alternative dry cow formulations, reflecting established practitioner preference and real-world adoption patterns.

Antimicrobial usage Dairy herd management Dry cow therapy

Validated Application Scenarios for Cefalonium Hydrate Based on Comparative Evidence


Dry Cow Therapy in Herds with Documented Corynebacterium bovis or Staphylococcus epidermidis Subclinical Mastitis

In dairy operations where quarter-level bacteriological culture identifies C. bovis or S. epidermidis as the predominant subclinical mastitis pathogens at dry-off, cefalonium offers a statistically significant 9.6 percentage point cure rate advantage over cloxacillin (80.3% vs 70.7%) [1]. Procurement of cefalonium over cloxacillin for dry cow protocols in these herds is supported by direct comparative field trial evidence of superior therapeutic efficacy against this specific pathogen combination.

Staphylococcal Mastitis Treatment Where Fourth-Generation Cephalosporins Are Under Consideration

For staphylococcal mastitis cases (S. aureus or coagulase-negative staphylococci), first-generation cefalonium demonstrates MIC90 values ≤4 μg/mL—at least 4-fold lower than fourth-generation cefquinome (MIC90 ≥16 μg/mL) against Gram-positive staphylococci [1]. This quantitative potency advantage supports selection of cefalonium over cefquinome for staphylococcal infections, reserving fourth-generation agents for mixed infections involving Gram-negative pathogens where cefquinome may offer broader spectrum coverage.

Antimicrobial Susceptibility Testing Protocol Implementation for Bovine Mastitis Pathogens

The established epidemiological cut-off value (MIC ≤0.5 μg/mL for both cefalonium and cefapirin) and validated zone diameter correlation (r = -0.807 for 30 μg cefalonium disks) [1] support the use of cefalonium susceptibility disks for evidence-based treatment decisions. Research laboratories and veterinary diagnostic facilities can implement standardized susceptibility testing using 30 μg cefalonium disks with a zone diameter ECV of ≥29 mm to guide appropriate therapeutic selection and antimicrobial stewardship protocols.

Dry Cow Protocols with Concurrent Internal Teat Sealant Administration

In dairy operations utilizing internal teat sealant at dry-off, cefalonium demonstrates noninferior bacteriological cure rates (95%) compared to cefazolin (94%), with numerically lower odds of new intramammary infection at calving (0.07 vs 0.09) and a clinical mastitis hazard ratio of 0.8 [1]. This evidence validates cefalonium as an appropriate dry cow antibiotic choice when combined with internal teat sealant, with no compromise in therapeutic outcomes relative to alternative first-generation cephalosporin formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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